Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI)
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Overview
Description
Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) is an organic compound with a complex structure It is a derivative of cyclohexanecarbonitrile, featuring additional acetyloxy and ethoxy functional groups
Preparation Methods
The synthesis of Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) typically involves multi-step organic reactions. One common method includes the initial formation of cyclohexanecarbonitrile, followed by the introduction of acetyloxy and ethoxy groups through esterification and etherification reactions, respectively. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the acetyloxy and ethoxy groups can undergo hydrolysis or substitution. These interactions can lead to the formation of new compounds with different properties and activities.
Comparison with Similar Compounds
Cyclohexanecarbonitrile, 1-(acetyloxy)-2-ethoxy-(9CI) can be compared with other similar compounds such as:
Cyclohexanecarbonitrile: Lacks the acetyloxy and ethoxy groups, making it less reactive in certain reactions.
Cyclohexanecarboxylic acid: Contains a carboxyl group instead of a nitrile group, leading to different reactivity and applications.
Cyclohexyl cyanide: Another nitrile compound but without additional functional groups, limiting its versatility in synthesis.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1-cyano-2-ethoxycyclohexyl) acetate |
InChI |
InChI=1S/C11H17NO3/c1-3-14-10-6-4-5-7-11(10,8-12)15-9(2)13/h10H,3-7H2,1-2H3 |
InChI Key |
PSGIEDBOIWTURE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCC1(C#N)OC(=O)C |
Origin of Product |
United States |
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